Bis{2-[(prop-1-en-2-yl)oxy]ethyl} ethenylphosphonate
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Overview
Description
Bis{2-[(prop-1-en-2-yl)oxy]ethyl} ethenylphosphonate is a chemical compound known for its unique structure and properties It is characterized by the presence of ethenylphosphonate groups and prop-1-en-2-yl ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[(prop-1-en-2-yl)oxy]ethyl} ethenylphosphonate typically involves the reaction of ethenylphosphonic acid with 2-(prop-1-en-2-yloxy)ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques ensures efficient production and purification of the compound. Quality control measures are implemented to maintain consistency and meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Bis{2-[(prop-1-en-2-yl)oxy]ethyl} ethenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the ethenylphosphonate groups to phosphonates.
Substitution: The prop-1-en-2-yl ether linkages can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include phosphonate oxides, reduced phosphonates, and substituted derivatives with various functional groups.
Scientific Research Applications
Bis{2-[(prop-1-en-2-yl)oxy]ethyl} ethenylphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Research explores its use in drug delivery systems and as a potential therapeutic agent.
Industry: It finds applications in the production of flame retardants, plasticizers, and specialty chemicals.
Mechanism of Action
The mechanism of action of Bis{2-[(prop-1-en-2-yl)oxy]ethyl} ethenylphosphonate involves its interaction with specific molecular targets and pathways. The ethenylphosphonate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The prop-1-en-2-yl ether linkages contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-methoxyethyl) ether
- Bis(2-ethoxyethyl) ether
- Bis(2-butoxyethyl) ether
Uniqueness
Bis{2-[(prop-1-en-2-yl)oxy]ethyl} ethenylphosphonate stands out due to its unique combination of ethenylphosphonate and prop-1-en-2-yl ether functionalities. This dual functionality imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
62834-73-5 |
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Molecular Formula |
C12H21O5P |
Molecular Weight |
276.27 g/mol |
IUPAC Name |
2-[2-[ethenyl(2-prop-1-en-2-yloxyethoxy)phosphoryl]oxyethoxy]prop-1-ene |
InChI |
InChI=1S/C12H21O5P/c1-6-18(13,16-9-7-14-11(2)3)17-10-8-15-12(4)5/h6H,1-2,4,7-10H2,3,5H3 |
InChI Key |
RJXULQOAQDKVBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)OCCOP(=O)(C=C)OCCOC(=C)C |
Origin of Product |
United States |
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